An In-depth Technical Guide to Cyclododecen-1-yl Acetate and a Representative Isomer, (Z)-8-Dodecen-1-yl Acetate
An In-depth Technical Guide to Cyclododecen-1-yl Acetate and a Representative Isomer, (Z)-8-Dodecen-1-yl Acetate
Disclaimer: This guide addresses the specified topic of "Cyclododecen-1-yl acetate." Initial searches revealed a significant scarcity of detailed technical data for the specific isomer, 1-cyclododecen-1-yl acetate. To fulfill the in-depth requirements of this guide, we will present the available information for this compound and then provide a comprehensive overview of a closely related and well-documented isomer, (Z)-8-dodecen-1-yl acetate, as a representative example for researchers, scientists, and drug development professionals.
Cyclododecen-1-yl Acetate: An Obscure Isomer
CAS Number: 32399-66-9 Molecular Formula: C₁₄H₂₄O₂
Beyond these basic identifiers, publicly available scientific literature and chemical databases lack in-depth information on the physicochemical properties, experimental protocols for synthesis, and biological activity of 1-cyclododecen-1-yl acetate. Its obscurity in research and commercial sources suggests it is not a compound of significant current interest in the fields of drug development or materials science.
(Z)-8-Dodecen-1-yl Acetate: A Well-Characterized Representative Isomer
In contrast to the 1-yl isomer, (Z)-8-dodecen-1-yl acetate is a well-studied compound, primarily due to its role as a potent insect sex pheromone.[1][2][3] This makes it a valuable subject for a technical overview, with applications in sustainable agriculture and chemical ecology.[1][3]
Core Data and Physicochemical Properties
The following table summarizes the key quantitative data for (Z)-8-dodecen-1-yl acetate.
| Property | Value | Source(s) |
| CAS Number | 28079-04-1 | [4][5][6] |
| Molecular Formula | C₁₄H₂₆O₂ | [4][6][7] |
| Molecular Weight | 226.35 g/mol | [4][7][8] |
| Appearance | White to Pale Yellow Solid or Colorless to Pale Yellowish Liquid | [3][4] |
| Boiling Point | 102-103 °C at 2 Torr | [4] |
| Density | Approximately 0.881 - 0.9 g/cm³ | [4][] |
| Melting Point | 95 - 99 °C | [4] |
| Solubility | Slightly soluble in DMSO and water | [4] |
| Storage Temperature | 2-8°C | [4] |
Biological Significance: A Lepidopteran Sex Pheromone
(Z)-8-Dodecen-1-yl acetate is a key component of the sex pheromone blend of several lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella).[2][3][10] It functions as a powerful attractant for male moths, playing a crucial role in their reproductive cycle.[1] This biological activity is highly dependent on the (Z) or cis configuration of the double bond.[7]
Due to its potent and specific biological function, this compound is widely used in integrated pest management (IPM) programs.[3][] Its applications include:
-
Mating Disruption: Dispersing the pheromone in an orchard confuses male moths, preventing them from locating females and thus disrupting mating.[1][3]
-
Population Monitoring: The pheromone is used in traps to monitor the population of pest insects, allowing for more targeted and timely application of control measures.[3]
The use of (Z)-8-dodecen-1-yl acetate in agriculture is considered an environmentally friendly alternative to broad-spectrum pesticides as it is species-specific and biodegradable.[3][]
Experimental Protocols: Synthesis of (Z)-8-Dodecen-1-yl Acetate
A common and effective method for the synthesis of (Z)-8-dodecen-1-yl acetate involves a two-step process: the synthesis of the precursor alcohol, (Z)-8-dodecen-1-ol, followed by its acetylation.[7][11]
Synthesis of (Z)-8-dodecen-1-ol via Wittig Reaction
A frequently employed method for creating the cis-double bond with high stereoselectivity is the Wittig reaction.[12]
Materials and Reagents:
-
8-Hydroxyoctyltriphenylphosphonium salt
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
n-Butyraldehyde
-
Dimethylformamide (DMF)
-
Toluene
-
Ice water
-
Ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Under an inert atmosphere, the 8-hydroxyoctyltriphenylphosphonium salt is dissolved in a mixed solvent system, typically a 1:3 ratio of DMF and toluene.[12]
-
The solution is cooled to 0°C.
-
A strong base, such as sodium amide or sodium hydride, is added to generate the phosphonium ylide.[12]
-
n-Butyraldehyde is then added to the ylide solution, and the reaction is allowed to proceed, typically warming to room temperature.[12]
-
The reaction is quenched by the addition of ice water.
-
The product is extracted with ether, and the organic layer is washed and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting (Z)-8-dodecen-1-ol is purified by distillation.[12] This method can yield a product with a high Z:E isomer ratio (e.g., 95:5).[12]
Acetylation of (Z)-8-dodecen-1-ol
The final step is the esterification of the alcohol to form the acetate.[11]
Materials and Reagents:
-
(Z)-8-dodecen-1-ol
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (for chromatography)
-
Silica gel
Procedure:
-
(Z)-8-dodecen-1-ol is dissolved in pyridine.
-
Acetyl chloride is added to the solution, and the reaction is stirred.[11]
-
Upon completion, the reaction mixture is worked up, typically by adding water and extracting the product.
-
The crude product is purified by column chromatography on silica gel using a solvent such as dichloromethane to yield pure (Z)-8-dodecen-1-yl acetate.[11]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis and the compound's role in pest management.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. (Z)-8-DODECEN-1-YL ACETATE - Career Henan Chemical Co. [coreychem.com]
- 4. (Z)-8-DODECEN-1-YL ACETATE | 28079-04-1 [chemicalbook.com]
- 5. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 6. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]
